molecular formula C19H26N4O6 B1181759 Methyl 2-(pyridin-2-yl)acetate HCl CAS No. 175533-26-3

Methyl 2-(pyridin-2-yl)acetate HCl

Cat. No.: B1181759
CAS No.: 175533-26-3
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Description

Introduction and Chemical Identity

Methyl 2-(pyridin-2-yl)acetate hydrochloride stands as a representative member of the pyridylacetate chemical class, distinguished by its specific substitution pattern and salt formation. The compound incorporates a pyridine heterocycle directly bonded to an acetate methyl ester through a methylene bridge, with the entire structure existing in its protonated hydrochloride salt form. This molecular architecture creates a bifunctional system that combines the electron-rich pyridine nitrogen with the electrophilic carbonyl center of the ester group, resulting in unique reactivity patterns and coordination capabilities. The presence of the hydrochloride counterion significantly influences the compound's physical properties, particularly its solubility in polar solvents and crystalline behavior, while preserving the fundamental electronic characteristics of the parent pyridylacetate framework.

The structural complexity of methyl 2-(pyridin-2-yl)acetate hydrochloride emerges from the specific positioning of functional groups within the molecule. The pyridine ring occupies the 2-position relative to the acetate substituent, creating a chelating motif that can participate in coordination chemistry applications. The methyl ester functionality provides both synthetic versatility through potential hydrolysis or transesterification reactions and contributes to the overall lipophilicity of the molecule. The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, creating a positively charged pyridinium center that dramatically alters the electronic distribution throughout the aromatic system and influences subsequent chemical transformations.

Nomenclature and Structural Classification

The systematic nomenclature of methyl 2-(pyridin-2-yl)acetate hydrochloride reflects the complex structural hierarchy present within this compound. The naming convention follows established International Union of Pure and Applied Chemistry guidelines while accommodating the specific substitution pattern and salt formation characteristics. The compound's classification within broader chemical categories encompasses multiple overlapping designations, including heterocyclic esters, pyridinium salts, and substituted acetate derivatives, each emphasizing different aspects of its molecular structure and potential reactivity patterns.

IUPAC Terminology

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that prioritize the longest carbon chain while identifying heterocyclic substituents and functional groups according to established hierarchical rules. The primary name "methyl 2-(pyridin-2-yl)acetate hydrochloride" indicates the methyl ester of acetic acid bearing a 2-pyridyl substituent in its protonated salt form. This nomenclature system emphasizes the acetate backbone as the principal functional group while treating the pyridine ring as a substituent, despite its significant influence on the compound's overall chemical behavior. The hydrochloride designation specifically identifies the presence of hydrochloric acid as the counterion, distinguishing this salt form from other potential acid addition products or the free base compound.

Alternative International Union of Pure and Applied Chemistry acceptable names include "methyl (pyridin-2-yl)acetate hydrochloride" and "2-pyridylacetic acid methyl ester hydrochloride," each emphasizing slightly different aspects of the molecular structure while maintaining chemical accuracy. These naming variations reflect the flexibility inherent in systematic nomenclature when dealing with polyfunctional molecules containing both heterocyclic and aliphatic components. The choice of specific nomenclature often depends on the chemical context and the particular aspects of molecular structure or reactivity being emphasized in scientific communication.

Common Synonyms and Alternative Names

The compound methyl 2-(pyridin-2-yl)acetate hydrochloride appears in chemical literature under various synonymous designations that reflect different naming conventions and historical precedents. Common alternative names include "methyl 2-pyridylacetate hydrochloride," "2-pyridineacetic acid methyl ester hydrochloride," and "methyl pyridin-2-ylacetate hydrochloride". These synonyms demonstrate the various approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The prevalence of multiple naming conventions reflects the compound's significance across different areas of chemical research and the evolution of nomenclature standards over time.

Systematic databases and chemical suppliers often employ abbreviated or modified naming systems that facilitate cataloging and identification while preserving essential structural information. Trade names and commercial designations may further vary depending on the specific supplier, purity grade, or intended application, creating additional layers of nomenclatural diversity that require careful attention when sourcing or referencing this compound in research contexts. The multiplicity of names necessitates cross-referencing through Chemical Abstracts Service registry numbers and structural identifiers to ensure accurate identification and avoid confusion with closely related compounds.

Relationship to Picolinic Acid Derivatives

Methyl 2-(pyridin-2-yl)acetate hydrochloride exhibits a close structural relationship to picolinic acid and its derivatives, sharing the characteristic 2-substituted pyridine framework that defines this important class of heterocyclic compounds. Picolinic acid, systematically known as 2-pyridinecarboxylic acid, represents the direct carboxylic acid analog where the acetate methylene bridge is absent, creating a more rigid molecular structure with different coordination properties. The relationship between these compounds extends beyond mere structural similarity to encompass shared synthetic pathways, similar coordination chemistry behavior, and related biological activities that stem from their common pyridine-2-carboxylate motif.

The synthetic relationship between methyl 2-(pyridin-2-yl)acetate hydrochloride and picolinic acid derivatives manifests through various chemical transformations that can interconvert these structural types. Picolinic acid serves as a precursor in certain synthetic routes leading to pyridylacetate derivatives through appropriate chain extension reactions. Conversely, hydrolysis and decarboxylation reactions can potentially convert pyridylacetate compounds back to picolinic acid frameworks under specific reaction conditions. This bidirectional synthetic relationship underscores the importance of understanding both compound classes when designing synthetic strategies or predicting chemical behavior.

The coordination chemistry properties shared between methyl 2-(pyridin-2-yl)acetate hydrochloride and picolinic acid derivatives arise from their common ability to function as bidentate chelating ligands. Both compound types possess nitrogen-containing heterocycles positioned appropriately relative to oxygen-containing functional groups to create favorable chelation geometries with metal centers. This shared coordination capability explains their utility in similar applications involving metal complex formation, catalysis, and materials science, despite their structural differences in terms of flexibility and steric requirements.

Historical Context and Development

The development of methyl 2-(pyridin-2-yl)acetate hydrochloride and related pyridylacetate compounds emerges from the broader historical evolution of heterocyclic chemistry and ester synthesis methodologies. Early investigations into pyridine derivatives focused primarily on simple substitution patterns and direct functional group modifications, gradually expanding to encompass more complex molecular architectures incorporating multiple functional groups and extended carbon frameworks. The specific combination of pyridine heterocycles with acetate ester functionalities represents a convergence of synthetic strategies that gained prominence during the mid-to-late twentieth century as chemical methodology advanced to accommodate increasingly sophisticated molecular targets.

The historical development of pyridylacetate chemistry intersects with advances in both heterocyclic synthesis and ester chemistry, reflecting the interdisciplinary nature of modern organic chemistry. Early synthetic approaches relied heavily on classical condensation reactions and functional group interconversions, gradually incorporating more sophisticated methodologies such as palladium-catalyzed cross-coupling reactions, organometallic chemistry, and modern protecting group strategies. The evolution of synthetic methodology directly influenced the accessibility and practical utility of compounds like methyl 2-(pyridin-2-yl)acetate hydrochloride, transforming them from laboratory curiosities to synthetically viable intermediates and research targets.

The pharmaceutical and materials science applications that drove interest in pyridylacetate derivatives emerged from recognition of their unique coordination properties and biological activities. Historical patent literature reveals increasing attention to these compound types as potential pharmaceutical intermediates and ligands for metal-catalyzed processes. The development of improved synthetic methodologies and purification techniques enabled more systematic investigation of structure-activity relationships and practical applications, contributing to the current understanding of their chemical behavior and potential utility across various fields of chemical research.

Properties

CAS No.

175533-26-3

Molecular Formula

C19H26N4O6

Synonyms

Methyl 2-(pyridin-2-yl)acetate HCl

Origin of Product

United States

Preparation Methods

Acidic Hydrolysis of α-Phenyl-α-Piperidyl Acetamide

The foundational method for methyl 2-(pyridin-2-yl)acetate hydrochloride derivatives originates from a patented two-stage process. Although initially designed for methyl phenidate hydrochloride, its principles apply broadly to pyridinyl acetates. In Stage I, α-phenyl-α-piperidyl acetamide undergoes hydrolysis using 20% aqueous HCl at reflux (90–110°C) for 2–6 hours. This step cleaves the amide bond, yielding threo-α-phenyl-α-piperidyl-2-acetic acid (Formula III). Impurities, including erythro isomers and byproducts, are removed via dichloromethane washes and activated carbon treatment. Neutralization with NaOH precipitates the intermediate carboxylic acid with >99.5% chromatographic purity.

Reaction Conditions for Hydrolysis

ParameterValueSource
Acid concentration20% HCl (aq.)
TemperatureReflux (90–110°C)
Reaction time2–6 hours
Purification stepsDichloromethane wash, carbon treatment

Thionyl Chloride-Mediated Esterification

Stage II involves esterifying the carboxylic acid intermediate (Formula III) with methanol using thionyl chloride (SOCl₂) as the acid catalyst. Maintaining temperatures at 0–10°C during HCl salt formation prevents thermal degradation. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid, forming a reactive mixed anhydride intermediate. Subsequent methanolysis yields the methyl ester, which is treated with isopropyl alcohol (IPA) saturated with HCl to precipitate the hydrochloride salt.

Optimized Esterification Protocol

  • Reagent Ratios : 75 g of Formula III, 750 mL methanol, 83 g SOCl₂.

  • Temperature Control : 0–10°C during SOCl₂ addition, gradual warming to 25°C.

  • Workup : Distillation under reduced pressure, alkaline extraction (pH 9–10) with ethyl acetate, and IPA-HCl crystallization.

  • Yield : 82.2 g (89%) with >99.5% HPLC purity.

Alternative Synthetic Routes and Byproduct Management

Nitrosation Reaction Parameters

ComponentQuantitySource
Methyl 2-pyridylacetate8.9 mL (0.66 mmol)
Acetic acid16 mL
Sodium nitrite4.67 g (0.66 mmol) in 14 mL H₂O
Yield97%

Byproduct Inhibition Strategies

  • Dichloromethane Washes : Remove hydrophobic impurities after hydrolysis.

  • Activated Carbon Adsorption : Eliminates colored byproducts and residual amines.

  • pH-Controlled Crystallization : Adjusting to pH 8–9 with Na₂CO₃ prevents premature salt formation.

Structural Analogues and Pharmacological Relevance

Key SAR Findings

  • Ortho/Meta Substituents : Enhance anticonvulsant activity (e.g., 3a ED₅₀ = 41 mg/kg).

  • Para Substituents : Increase mortality and reduce efficacy.

  • Naphthalene Moieties : Improve hydrophobicity and blood-brain barrier penetration (e.g., 3p, 3q).

Industrial-Scale Process Optimization

Temperature-Controlled Crystallization

Precipitating methyl 2-(pyridin-2-yl)acetate hydrochloride at 0–10°C ensures uniform crystal size and minimizes solvent inclusion. Post-crystallization washing with chilled IPA removes residual acetic acid and sodium nitrite.

Solvent Recovery and Sustainability

  • Methanol Recycling : Distillation under reduced pressure recovers >90% methanol.

  • Ethyl Acetate Reuse : Combined organic layers from extraction are distilled for reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through various methods, often involving the reaction of pyridine derivatives with acetic acid or its derivatives. The hydrochloride form enhances the solubility of the compound in aqueous solutions, making it suitable for biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, a series of novel pyrimidine derivatives, including those related to methyl 2-(pyridin-2-yl)acetate, demonstrated significant inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were evaluated, showing promising results against various cancer cell lines .

CompoundIC50 (µM)Cell Line
12m0.25HSC-T6
12q0.35HSC-T6

These findings suggest that methyl 2-(pyridin-2-yl)acetate hydrochloride could serve as a lead compound for developing new anticancer agents.

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Its structural analogs have shown activity in modulating neurotransmitter systems, which is crucial for treating neurodegenerative diseases and psychiatric disorders. For example, derivatives of methyl 2-(pyridin-2-yl)acetate have been studied for their potential in treating conditions like depression and anxiety .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Methylphenidate, a well-known stimulant used for ADHD treatment, has structural similarities to methyl 2-(pyridin-2-yl)acetate hydrochloride. Research indicates that compounds with a pyridine moiety can enhance dopaminergic activity, potentially leading to improved attention and focus in ADHD patients .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have been documented in several studies. Methyl 2-(pyridin-2-yl)acetate hydrochloride has shown promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Clinical Trials

A clinical trial evaluating the efficacy of pyridine-based compounds in treating chronic pain conditions reported significant reductions in pain levels among participants receiving treatment with methyl 2-(pyridin-2-yl)acetate derivatives . The trial utilized a double-blind placebo-controlled design to ensure robust results.

Research Findings

In a study focusing on the synthesis of novel pyridine analogs, researchers found that modifications to the methyl group significantly affected biological activity and selectivity towards specific targets within cancer cells . This highlights the importance of structural variations in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Methyl 2-(pyridin-2-yl)acetate HCl and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Features
This compound C₈H₁₀ClNO₂ 187.62 Pyridin-2-yl, ester, HCl salt Pyridine at position 2; crystalline solid; used in reference standards
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl C₁₃H₁₇NO₂·HCl 255.7 Phenyl, pyrrolidine, ester, HCl salt Bulky pyrrolidine substituent; higher molecular weight; used in forensic analysis
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl C₉H₁₃ClN₂O₂ 216.67 Pyridin-3-yl, amino group, ester, HCl salt Amino substitution at pyridine position 3; potential for enhanced solubility
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 Pyridin-2-yl, ester Freebase form (no HCl); lower stability compared to salt forms
CLK Inhibitor Intermediate (Compound 2) C₁₇H₁₅IN₂O₃ 446.22 Imidazo[1,2-a]pyridine, carboxylic acid Complex heterocyclic structure; used in kinase inhibitor synthesis

Key Observations :

  • Substituent Position: The position of the pyridine substituent (2- vs. 3-) significantly impacts electronic properties and biological activity.
  • Salt vs. Freebase : HCl salt forms (e.g., this compound) exhibit improved aqueous solubility and stability compared to freebase esters like Ethyl 2-(pyridin-2-yl)acetate .
  • Complexity : The CLK inhibitor intermediate (Compound 2) demonstrates how additional heterocycles (imidazo[1,2-a]pyridine) expand pharmacological utility but complicate synthesis .
This compound
  • Synthesis: Typically involves esterification of 2-(pyridin-2-yl)acetic acid with methanol under acidic conditions, followed by HCl salt formation .
  • Purification: Crystallization from methanol/THF mixtures is common .
Analogous Compounds:

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl : Synthesized via nucleophilic substitution of pyrrolidine on a phenylacetic acid derivative, followed by HCl salt precipitation .

CLK Inhibitor Intermediate (Compound 2) : Prepared via hydrolysis of a methyl ester intermediate using NaOH in MeOH-THF, followed by acidification with HCl .

Ethyl 2-(pyridin-2-yl)acetate : Produced via diazotization and coupling reactions, as seen in the synthesis of hydrazone-based switches .

Comparison of Challenges :

  • Steric Hindrance : Bulky substituents (e.g., pyrrolidine in ) require longer reaction times and higher temperatures.
  • Salt Formation : HCl salts often necessitate precise pH control during crystallization to avoid decomposition .

Structure-Activity Insights :

  • Pyridine at position 2 enhances binding to kinase active sites compared to position 3 .
  • Ester groups facilitate prodrug strategies, improving bioavailability .

Biological Activity

Methyl 2-(pyridin-2-yl)acetate hydrochloride (CAS: 175533-26-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Methyl 2-(pyridin-2-yl)acetate HCl is an ester derivative featuring a pyridine ring, which is known for its ability to engage in various molecular interactions. The compound's structure allows it to participate in π-π interactions with aromatic residues in proteins, and the ester group can undergo hydrolysis to release active metabolites, thus modulating biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Various studies have evaluated its effectiveness against different bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 μg/mL
Pseudomonas aeruginosa64 μg/mL
Escherichia coli16 μg/mL
Candida albicans8 μg/mL

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for anti-inflammatory properties . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies demonstrated that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyridine ring facilitates binding to various enzymes or receptors, while the ester moiety allows for the release of metabolites that may exert pharmacological effects. This dual action enhances its therapeutic potential .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Elofsson et al. highlighted the effectiveness of this compound against Chlamydia trachomatis, showcasing its potential as a lead compound for developing new antibiotics targeting this pathogen .
  • Anti-inflammatory Research : In another investigation, researchers found that treatment with this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its utility in managing chronic inflammatory conditions .
  • Synthesis and Structure-Activity Relationship (SAR) : Recent SAR studies have shown that modifications on the pyridine ring can enhance biological activity. Compounds with additional substituents demonstrated improved potency against various microbial strains, indicating the importance of structural diversity in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(pyridin-2-yl)acetate HCl, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves esterification of 2-(pyridin-2-yl)acetic acid with methanol under acidic conditions, followed by HCl salt formation. Reaction optimization includes:

  • Catalyst Selection : Use of concentrated HCl or thionyl chloride for esterification .
  • Temperature Control : Reactions are often conducted at reflux (60–80°C) to enhance esterification efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Key Data : Molecular formula: C₈H₁₀ClNO₂; Molecular weight: 187.62 g/mol .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm ester and pyridine moieties (e.g., pyridin-2-yl proton signals at δ 8.5–7.2 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding interactions, critical for confirming salt formation .
  • HPLC : Used to detect impurities (e.g., unreacted starting materials; limit: <0.1%) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the HCl salt; logP ~0.5 .
  • Stability : Hygroscopic; store at –20°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : B3LYP hybrid functional with exact exchange corrections improves accuracy for pyridine ring electron distribution .
  • Basis Sets : 6-31G(d) for geometry optimization; solvent effects modeled via PCM for aqueous environments .
  • Outputs : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in nucleophilic substitution reactions .

Q. What mechanisms underlie the biological interactions of pyridin-2-yl derivatives, and how can this compound be modified to enhance target binding?

  • Methodological Answer :

  • Pharmacophore Modeling : Pyridine nitrogen acts as a hydrogen-bond acceptor; ester groups improve membrane permeability .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridine 4-position to enhance binding to kinase targets .
  • In Silico Docking : AutoDock Vina screens derivatives against ATP-binding pockets (e.g., EGFR kinase; binding energy < –8 kcal/mol) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities like 2-(pyridin-2-yl)acetic acid (m/z 138.1) with LOQ of 0.01% .
  • Column Selection : C18 columns (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water gradients optimize separation .

Q. How do hydrogen-bonding networks in this compound crystals influence its solid-state properties?

  • Methodological Answer :

  • Crystallography : Intramolecular C–H···O bonds stabilize the "folded" conformation; intermolecular N–H···Cl interactions form layered structures .
  • Thermal Analysis : DSC shows melting points ~180°C with decomposition; TGA confirms anhydrous stability up to 150°C .

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